2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene
Overview
Description
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. It is composed of one nitrogen atom, one oxygen atom, two chlorine atoms, one trifluoromethylphenoxy group, and four hydrocarbon rings . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The trifluoromethyl group attached to the phenoxy ring could potentially enhance the compound’s potency towards its targets . The nitro group and the chloro group on the benzene ring could also play roles in the compound’s interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of the trifluoromethyl group and the aromatic rings, could potentially enhance its absorption and distribution .
Result of Action
Based on its structural features, it may exert a variety of effects depending on its targets and the context of its action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s stability and its ability to reach its targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The compound’s nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. The compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, it can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function . The compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on various organs, including the liver, kidneys, and lungs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, to form reactive intermediates . These intermediates can be further metabolized through phase II reactions, such as conjugation with glutathione, glucuronic acid, or sulfate, to form more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Its distribution can also be influenced by factors such as blood flow, tissue permeability, and the presence of other chemicals.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria can impact mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene typically involves the nitration of 2-chloro-4-(trifluoromethyl)phenol followed by a substitution reaction with 3-chloronitrobenzene. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a base such as potassium carbonate for the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow nitration and substitution reactions in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Potassium carbonate as a base, and various nucleophiles depending on the desired product.
Major Products
Reduction: 2-Chloro-4-amino-1-(3-(trifluoromethyl)phenoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of polyimide films and other valuable heterocyclic compounds.
Catalysis: It can act as a catalyst in various chemical reactions.
Solvent: It is used as a solvent in different chemical processes.
Material Science: Utilized in the preparation of novel fluorine-containing polyetherimides.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJFVJCOFJYOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288387 | |
Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40718-13-6 | |
Record name | NSC55564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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